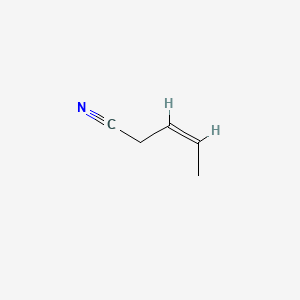

3-Pentenenitrile, (3Z)-

Description

Contextualization of Pentenenitriles within Unsaturated Nitrile Chemistry

Unsaturated nitriles are a class of organic compounds that contain both a carbon-carbon double or triple bond and a nitrile functional group. This combination of functional groups imparts a unique reactivity to these molecules. The nitrile group is strongly electron-withdrawing, which polarizes the molecule and influences the reactivity of the nearby unsaturated bond. Pentenenitriles, as five-carbon unsaturated nitriles, are exemplary of this class.

The position of the double bond relative to the nitrile group is crucial in determining the chemical behavior of pentenenitrile isomers. For instance, in α,β-unsaturated nitriles like 2-pentenenitrile (B77955), the double bond is conjugated with the nitrile group, making the β-carbon susceptible to nucleophilic attack (a Michael addition). In contrast, (3Z)-3-Pentenenitrile is a β,γ-unsaturated nitrile, where the double bond is not directly conjugated with the cyano group. However, it can undergo isomerization to form conjugated isomers, which then participate in further reactions. rsc.org

Significance of Nitrile Functional Groups in Advanced Organic Synthesis and Industrial Catalysis

The nitrile, or cyano, functional group (-C≡N) is of immense importance in organic chemistry due to its unique electronic properties and remarkable versatility. nih.govnumberanalytics.com The carbon-nitrogen triple bond creates a reactive site that can participate in a wide array of chemical transformations. ebsco.com The carbon atom of the nitrile group is electrophilic, making it a target for nucleophilic attack, while the nitrogen atom possesses a lone pair of electrons. fiveable.melibretexts.org

Nitriles are valuable precursors for the synthesis of a variety of other functional groups, making them a cornerstone in multi-step organic synthesis. numberanalytics.comresearchgate.net Key transformations include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to first form carboxamides and then carboxylic acids. ebsco.comlibretexts.orgwikipedia.org

Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride converts nitriles into primary amines. wikipedia.orglibretexts.org

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents, can add to the nitrile carbon to form ketones after hydrolysis. fiveable.me

In industrial catalysis, nitrile chemistry is pivotal. The production of acrylamide (B121943) from acrylonitrile (B1666552) using nitrile hydratase enzymes is a major commercial application. wikipedia.org The ammoxidation of hydrocarbons is another large-scale process used to produce important unsaturated nitriles like acrylonitrile. byjus.com Furthermore, the hydrocyanation of alkenes is a highly atom-economical method for producing nitriles, famously exemplified by the synthesis of 3-pentenenitrile (B94367) from butadiene en route to adiponitrile (B1665535). researchgate.net The nitrile group can also act as a directing group in C-H bond functionalization reactions and participate in various cycloaddition reactions, allowing for the construction of complex carbo- and heterocyclic scaffolds. nih.govresearchgate.net This versatility solidifies the nitrile group's role as a critical functional group in the production of pharmaceuticals, agrochemicals, polymers, and other fine chemicals. numberanalytics.combyjus.com

Historical Development and Evolution of Research on (3Z)-3-Pentenenitrile

The history of (3Z)-3-Pentenenitrile is inextricably linked to the development of the nylon industry. Its significance emerged from the need for efficient and large-scale production of adiponitrile (ADN), the precursor to hexamethylenediamine (B150038), one of the two monomers required for nylon-6,6.

In the mid-20th century, researchers at DuPont developed a landmark process for the synthesis of adiponitrile based on the hydrocyanation of butadiene. This process, catalyzed by nickel-phosphine complexes, represented a major advancement in industrial organic chemistry. The initial hydrocyanation of butadiene produces a mixture of mononitriles, primarily 3-pentenenitrile (3PN) and its branched isomer, 2-methyl-3-butenenitrile (B95465) (2M3BN). researchgate.net

Early research, therefore, focused heavily on optimizing this catalytic reaction to favor the formation of the linear 3-pentenenitrile and on the subsequent isomerization of any remaining 2M3BN to 3PN. google.com Further process development concentrated on the isomerization of 3-pentenenitrile to 4-pentenenitrile (B1194741), which then undergoes a second hydrocyanation to yield the desired adiponitrile. researchgate.net Patents from this era detail various catalyst systems and reaction conditions aimed at improving the efficiency and selectivity of these steps. google.com

More contemporary research has continued to refine the catalytic systems for butadiene hydrocyanation, exploring new ligands to enhance catalyst activity and longevity. google.com Beyond its role as an industrial intermediate, (3Z)-3-Pentenenitrile has also been the subject of more fundamental chemical research. For example, recent studies have investigated its behavior under high-temperature conditions, exploring the complex unimolecular decomposition pathways through gas-phase pyrolysis experiments combined with computational analysis. rsc.org This research provides insights into reaction mechanisms, including isomerization and bond-breaking processes, which are of fundamental interest in physical organic chemistry. rsc.org

Data Tables

Table 1: Physicochemical Properties of (3Z)-3-Pentenenitrile

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇N |

| Molecular Weight | 81.12 g/mol |

| CAS Number | 16545-78-1 |

| IUPAC Name | (Z)-pent-3-enenitrile |

| Synonyms | cis-3-Pentenenitrile |

| Appearance | Clear colorless to amber liquid |

| Boiling Point | 144-147 °C (291-297 °F) |

| Density | 0.837 g/mL at 25 °C |

| Flash Point | 40 °C (104 °F) |

| Refractive Index | n20/D 1.422 |

Data sourced from references 3, 7, 9, 10, 18.

Table 2: Key Chemical Reactions of the Nitrile Functional Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Acidic Hydrolysis | H₃O⁺, heat | Carboxylic Acid |

| Basic Hydrolysis | NaOH, H₂O, heat | Carboxylate Salt |

| Reduction | 1. LiAlH₄, 2. H₂O | Primary Amine |

| Grignard Reaction | 1. R-MgBr, 2. H₃O⁺ | Ketone |

Data sourced from references 1, 11, 12, 23.

Structure

2D Structure

3D Structure

Properties

CAS No. |

16545-78-1 |

|---|---|

Molecular Formula |

C5H7N |

Molecular Weight |

81.12 g/mol |

IUPAC Name |

(Z)-pent-3-enenitrile |

InChI |

InChI=1S/C5H7N/c1-2-3-4-5-6/h2-3H,4H2,1H3/b3-2- |

InChI Key |

UVKXJAUUKPDDNW-IHWYPQMZSA-N |

Isomeric SMILES |

C/C=C\CC#N |

Canonical SMILES |

CC=CCC#N |

Origin of Product |

United States |

Synthetic Methodologies for 3z 3 Pentenenitrile

Catalytic Hydrocyanation Routes to Pentenenitriles

The addition of hydrogen cyanide to 1,3-butadiene (B125203), catalyzed by transition metal complexes, is a pivotal industrial reaction for the synthesis of pentenenitriles. This process can yield a mixture of linear and branched isomers, with significant research efforts directed towards maximizing the formation of the linear products.

Direct Hydrocyanation of 1,3-Butadiene to 3-Pentenenitrile (B94367) Isomers.tue.nluni-koeln.deresearchgate.net

The direct hydrocyanation of 1,3-butadiene is a complex process that can lead to a mixture of pentenenitrile isomers, primarily the linear 3-pentenenitrile (3PN) and the branched 2-methyl-3-butenenitrile (B95465) (2M3BN). tue.nluni-koeln.deresearchgate.net The ratio of these products is highly dependent on the catalyst system employed. mdpi.comresearchgate.net While monodentate phosphite (B83602) ligands typically yield a mixture where 3PN is the major product, the use of bidentate ligands has been shown to significantly enhance the selectivity towards the linear isomer. mdpi.comresearchgate.netuu.nl

The mechanism of nickel-catalyzed hydrocyanation of butadiene has been a subject of extensive research. The catalytic cycle is generally understood to involve several key steps. Initially, oxidative addition of hydrogen cyanide to a low-valent nickel complex forms a hydrido cyanide intermediate. This is followed by the coordination of a butadiene molecule. The subsequent migratory insertion of the butadiene into the nickel-hydride bond leads to the formation of a nickel-allyl intermediate. Finally, reductive elimination of the pentenenitrile product regenerates the active catalyst.

The regioselectivity of the reaction, which determines the ratio of linear to branched products, is largely influenced by the nature of the phosphorus ligands attached to the nickel center. mdpi.comresearchgate.net With monodentate phosphite ligands, the reaction typically produces a mixture of 2M3BN and 3PN in a ratio of approximately 30:70. mdpi.comresearchgate.net In contrast, the use of bidentate phosphine (B1218219) ligands, such as 1,4-bis(diphenylphosphino)butane (B1266417) (dppb), can dramatically shift the selectivity in favor of the linear 3PN, achieving up to 97% selectivity. mdpi.comresearchgate.net This enhanced selectivity is attributed to the steric and electronic properties of the bidentate ligand, which favors the formation of the thermodynamically more stable linear allyl intermediate, leading to the preferential formation of 3-pentenenitrile upon reductive elimination.

The selectivity and yield of (3Z)-3-Pentenenitrile are highly sensitive to the reaction conditions, including the choice of catalyst, solvent, and the concentration of hydrogen cyanide. Research has demonstrated that the combination of a zero-valent nickel source, such as Ni(COD)₂, with specific bidentate phosphine ligands can lead to exceptionally high selectivity for 3-pentenenitrile.

For instance, the use of a triptycene-based diphosphine ligand in combination with Ni(COD)₂ has been shown to achieve up to 98% selectivity for 3PN in dioxane. uu.nlacs.org The choice of solvent plays a crucial role, with polar solvents like dioxane favoring higher selectivity. uu.nlacs.org Furthermore, controlling the concentration of HCN is critical, as high concentrations can lead to the formation of inactive nickel cyanide species, thus deactivating the catalyst. uu.nlacs.org Slow addition of HCN is therefore a key strategy to maintain high catalytic activity and selectivity. uu.nlacs.org

| Catalyst System | Solvent | HCN Source/Addition | Conversion (%) | 3PN Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Ni(COD)₂ / Triptycene-based diphosphine | Toluene | Acetone cyanohydrin | 21 | 70.5 | acs.org |

| Ni(COD)₂ / Triptycene-based diphosphine | Dioxane | Acetone cyanohydrin | 87 | 98 | uu.nlacs.org |

| Ni(COD)₂ / Triptycene-based diphosphine | Dioxane | Slow HCN dosation | Full | Decreased linearity | uu.nlacs.org |

| Ni(COD)₂ / Triptycene-based diphosphine | Dioxane | Direct excess HCN | Low | Moderate | uu.nlacs.org |

Isomerization of 2-Methyl-3-Butenenitrile (2M3BN) to (3Z)-3-Pentenenitrile.uu.nlresearchgate.netresearchgate.net

The mechanism of the nickel-catalyzed isomerization of 2M3BN to 3PN is believed to proceed through a C-CN bond activation pathway. researchgate.net This involves the oxidative addition of the C-CN bond of 2M3BN to the nickel(0) center, forming a nickel(II)-allyl cyanide intermediate. This intermediate can then undergo a rearrangement, followed by reductive elimination of the linear 3-pentenenitrile, regenerating the active nickel(0) catalyst. The thermodynamic equilibrium between 2M3BN and 3PN heavily favors the linear isomer, with a typical ratio of approximately 7:93. uu.nl

Significant research has been dedicated to developing highly active and selective catalysts for the isomerization of 2M3BN. The combination of Ni(COD)₂ with various phosphane ligands has proven to be particularly effective. The structure of the phosphane ligand, especially its steric and electronic properties, plays a crucial role in the catalyst's performance.

Studies have shown that diphosphonite ligands with varying steric bulk can be used to tune the activity and selectivity of the Ni(COD)₂-based catalyst. For instance, less sterically hindered diphosphonite ligands have been shown to form highly active catalysts, achieving near-quantitative conversion of 2M3BN. uu.nl However, there is often a trade-off between activity and selectivity, as highly active catalysts can sometimes promote the consecutive isomerization of the desired 3PN to the thermodynamically favored but undesirable 2-pentenenitrile (B77955). uu.nl The choice of ligand backbone, such as xanthene or phenoxathiin (B166618), also influences the selectivity of the isomerization process. uu.nl

| Ligand | Conversion (%) | 3PN Selectivity (%) | Reference |

|---|---|---|---|

| Ligand 1 (Sterically demanding) | Low | 92 | uu.nl |

| Ligand 2 (Less sterically hindered) | ~100 | Slightly reduced | uu.nl |

| Ligand 4 (Less sterically hindered) | ~100 | Slightly reduced | uu.nl |

| Ligand with xanthene backbone | - | 61 | uu.nl |

| Ligand with phenoxathiin backbone | - | 51 | uu.nl |

| Xantphos | 98 | 75 | uu.nl |

| POP-Xantphos | 89 | 71 | uu.nl |

| DBP-Xantphos | 31 | Low | uu.nl |

Influence of Solvent Systems, including Ionic Liquids, on Isomerization Efficiency and Stereoselectivity

The stereochemical outcome of isomerization reactions is often profoundly influenced by the solvent system employed. While specific studies on the isomerization to (3Z)-3-pentenenitrile are not extensively documented in publicly available literature, general principles of solvent effects on alkene isomerization can provide valuable insights. The polarity, proticity, and coordinating ability of a solvent can affect the energy of the transition state, thereby influencing the ratio of Z to E isomers. rsc.org

In recent years, ionic liquids (ILs) have emerged as "designer solvents" with tunable properties that can be tailored to specific reactions. researchgate.net Their negligible vapor pressure, high thermal stability, and excellent solvating power for a wide range of organic and inorganic compounds make them attractive alternatives to conventional organic solvents. ionike.com Nitrile-functionalized ionic liquids, in particular, have been shown to act as both solvents and ligands in catalytic reactions, potentially influencing the stereoselectivity of a reaction. rsc.org

The application of ionic liquids in isomerization reactions has been explored, with some studies indicating that the choice of cation and anion can impact the catalytic activity and selectivity. rsc.org For instance, chiral ionic liquids have been successfully employed as catalysts in asymmetric synthesis, demonstrating their potential to induce stereoselectivity. nih.gov While direct evidence for the use of ionic liquids in the specific isomerization to (3Z)-3-pentenenitrile is scarce, the unique properties of these solvents suggest they could offer advantages in controlling the stereochemical outcome. Further research in this area would be beneficial to establish the precise effects of different ionic liquids on the efficiency and stereoselectivity of this transformation.

Table 1: Potential Influence of Solvent Properties on Isomerization Stereoselectivity

| Solvent Property | Potential Influence on (3Z)-3-Pentenenitrile Formation |

| Polarity | May stabilize polar transition states, potentially altering the Z/E ratio. |

| Proticity | Protic solvents could interact with the nitrile group, affecting the electronic properties of the molecule and influencing the isomerization pathway. |

| Coordinating Ability | Solvents capable of coordinating to a catalyst could modify its steric and electronic environment, thereby impacting stereoselectivity. |

| Ionic Liquid Composition | The specific cation and anion of an ionic liquid can influence catalyst solubility, substrate orientation, and transition state stabilization, offering a high degree of tunability for optimizing Z-selectivity. |

This table is based on general principles of solvent effects and the known properties of ionic liquids; specific experimental data for the isomerization of 3-pentenenitrile is needed for direct correlation.

Alternative and Emerging Synthetic Strategies for (3Z)-3-Pentenenitrile

Beyond traditional isomerization methods, researchers are exploring alternative and novel strategies to achieve the stereoselective synthesis of (3Z)-3-pentenenitrile. These approaches often involve the transformation of readily available precursors or the development of new catalytic systems with high Z-selectivity.

Transformations from Related Precursors (e.g., 3-buten-1-ol)

One potential pathway to 3-pentenenitrile involves the transformation of 3-buten-1-ol (B139374). A plausible synthetic route is the Ritter reaction, which involves the acid-catalyzed addition of a nitrile to a carbocation. organic-chemistry.org In this scenario, 3-buten-1-ol would first be treated with an acid to generate a stable secondary carbocation via protonation of the hydroxyl group and subsequent loss of water, followed by a hydride shift. This carbocation could then be trapped by a cyanide source, such as hydrogen cyanide or a metal cyanide, to furnish the corresponding amide after hydrolysis. Subsequent dehydration of the amide would yield 3-pentenenitrile. The stereoselectivity of the double bond in the final product would depend on the specific conditions of the elimination step.

Proposed Reaction Scheme: 3-buten-1-ol to 3-pentenenitrile via a Ritter-type reaction

Carbocation Formation: 3-buten-1-ol + H⁺ → [Intermediate Carbocation] + H₂O

Nitrile Addition (Ritter Reaction): [Intermediate Carbocation] + CN⁻ → Intermediate Amide

Dehydration: Intermediate Amide → 3-Pentenenitrile

While this represents a viable synthetic strategy, detailed experimental procedures and the resulting stereoisomeric ratio for this specific transformation require further investigation.

Novel Synthetic Approaches for Stereoselective (3Z)-3-Pentenenitrile Formation

The development of novel synthetic methods with high stereoselectivity is a continuous endeavor in organic chemistry. For the synthesis of (3Z)-alkenenitriles, several modern approaches are being explored, which could potentially be adapted for the synthesis of (3Z)-3-pentenenitrile.

Recent advancements in catalysis have led to methods for the stereoselective synthesis of Z-alkenes. escholarship.org These include catalytic cross-metathesis, which has been shown to produce Z-1,2-disubstituted alkenyl nitriles with moderate to good stereoselectivity. escholarship.org Iron-catalyzed C-H alkylations with allenes have also emerged as a powerful tool for accessing stereodefined Z-olefins. bohrium.com

Furthermore, one-pot sequential reactions, such as hydroformylation followed by a Knoevenagel condensation, have been developed for the practical synthesis of (Z)-α,β-unsaturated nitriles with excellent stereoselectivity. acs.org Although this method is tailored for α,β-unsaturated systems, the underlying principles of catalyst control and reaction engineering could inspire the development of new strategies for non-conjugated systems like 3-pentenenitrile.

Another promising area is the use of stereoselective olefination reactions. While classic methods like the Wittig reaction often favor the Z-isomer under salt-free conditions, recent research has focused on developing more robust and selective variants. For instance, a Ramberg–Bäcklund approach has been reported for the synthesis of vinyl nitriles, where the stereochemistry can be influenced by the choice of base. rsc.org

Table 2: Emerging Synthetic Strategies for Z-Alkenenitriles

| Synthetic Strategy | Description | Potential Applicability to (3Z)-3-Pentenenitrile |

| Catalytic Cross-Metathesis | A powerful method for forming carbon-carbon double bonds with potential for Z-selectivity using specific catalysts. escholarship.org | Could be applied by reacting a suitable alkene with a nitrile-containing coupling partner. |

| Iron-Catalyzed C-H Alkylation | Utilizes inexpensive and abundant iron catalysts to form Z-olefins with high stereocontrol. bohrium.com | A potential route if a suitable C-H activation strategy for a precursor can be devised. |

| Sequential Hydroformylation/Knoevenagel Reaction | A one-pot process for creating (Z)-α,β-unsaturated nitriles. acs.org | While not directly applicable, the concept of sequential, stereocontrolled reactions is relevant. |

| Modified Ramberg–Bäcklund Olefination | A method for synthesizing vinyl nitriles where stereoselectivity can be tuned by reaction conditions. rsc.org | Could be adapted to construct the pentenenitrile backbone with Z-selectivity. |

The exploration of these and other novel synthetic methodologies holds the key to developing more efficient, selective, and sustainable routes to (3Z)-3-pentenenitrile and other valuable Z-alkenenitrile compounds.

Reaction Mechanisms and Chemical Pathways of 3z 3 Pentenenitrile

Unimolecular Dissociation and Thermal Decomposition Pathways of (3Z)-3-Pentenenitrile

The thermal decomposition of pentenenitrile isomers, particularly in the gas phase, reveals a complex interplay between direct bond breaking and isomerization-driven fragmentation. Studies on the closely related trans-3-pentenenitrile provide significant insight into the likely pathways for the (3Z)- isomer.

Flash pyrolysis of trans-3-pentenenitrile (3-PN) has been investigated over a temperature range of 290-1100 K, utilizing techniques such as VUV photoionization time-of-flight mass spectrometry (TOFMS) and chirped-pulse broadband microwave spectroscopy to identify the resulting products. rsc.org At lower temperatures (290 K), no fragmentation is observed, confirming that the photoionization process itself does not cause the molecule to break apart. rsc.org However, as the pyrolysis temperature increases to around 960 K, a variety of product peaks emerge. rsc.org

The primary products are detected by maintaining a low concentration of 3-PN and limiting reaction times to approximately 100 microseconds, followed by rapid quenching and cooling of the gas mixture. rsc.orgrsc.org This methodology allows for the characterization of initial decomposition products before they engage in subsequent reactions. rsc.org The major identified products from these experiments, along with their corresponding mass-to-charge ratios (m/z), are detailed below.

Interactive Table: Primary Products Identified in the Gas-Phase Pyrolysis of 3-Pentenenitrile (B94367)

| Product Mass (Da) | Proposed Identity | Notes |

|---|---|---|

| 79 | trans-Z-2,4-Pentadienenitrile | Formed via the loss of two H-atoms. rsc.orgrsc.org |

| 66 | 1-Nitrile Allyl Radical (CH2=CH-ĊH-CN) | Formed after isomerization to 2-pentenenitrile (B77955) followed by methyl loss. rsc.org |

| 54 | 1,3-Butadiene (B125203) | Formed after isomerization to 4-pentenenitrile (B1194741) followed by HCN loss. rsc.org |

| 40 | Acetonitrile (B52724) Radical (ĊH2-CN) | A secondary product from the decomposition of the 1-nitrile allyl radical. rsc.org |

| 15 | Methyl Radical (CH3) | A co-product of the 1-nitrile allyl radical formation. rsc.org |

The thermal decomposition of 3-pentenenitrile proceeds through competing molecular and radical-forming pathways. rsc.orgsmolecule.com The presence of both a vinyl and a nitrile group, separated from each other, allows for complex reaction mechanisms that include both direct dissociation and pathways mediated by prior isomerization. rsc.orgrsc.org

Radical-Forming Pathways:

H-atom Loss: A primary radical pathway is the loss of a hydrogen atom, which has a calculated dissociation threshold of 337 kJ/mol. rsc.org

Methyl Loss: The direct cleavage of the C(4)-C(5) bond to lose a methyl radical is energetically unfavorable, with a calculated bond dissociation energy of 425 kJ/mol. rsc.org However, this pathway becomes accessible after isomerization. If 3-pentenenitrile first isomerizes to 2-pentenenitrile, the subsequent loss of a methyl group is much more favorable (305 kJ/mol) because it forms the resonance-stabilized 1-nitrile allyl radical. rsc.org

Molecular Elimination Pathways (Isomerization-Mediated): Direct fragmentation from 3-pentenenitrile cannot consistently account for all observed products, highlighting the crucial role of isomerization as an initial step. rsc.orgrsc.org

Isomerization to 4-Pentenenitrile: An isomerization pathway can convert 3-pentenenitrile to 4-pentenenitrile. This isomer can then undergo C(2)-C(3) bond dissociation to lose hydrogen cyanide (HCN), forming 1,3-butadiene. rsc.org

Isomerization to 2-Pentenenitrile: The lowest energy isomerization route from 3-pentenenitrile leads to 2-pentenenitrile. This process involves a three-step mechanism with a rate-limiting barrier of 323 kJ/mol. rsc.org Once formed, 2-pentenenitrile can readily lose a methyl radical as described above. rsc.orgrsc.org

These findings indicate that pathways involving isomerization to other pentenenitrile structures are kinetically competitive with direct bond cleavage, opening up lower-energy channels for the formation of key decomposition products like the 1-nitrile allyl radical and 1,3-butadiene. rsc.orgrsc.org

Isomerization Dynamics and Stereochemical Control

The presence of a carbon-carbon double bond and the mobility of hydrogen atoms allow for rich isomerization chemistry in pentenenitriles.

3-Pentenenitrile exists as two geometric isomers: (3Z)-3-Pentenenitrile (cis) and (3E)-3-Pentenenitrile (trans). smolecule.com The (3E)-isomer is the thermodynamically more stable form. smolecule.com While specific kinetic studies focusing solely on the cis-trans interconversion of the 3-pentenenitrile isomers are not extensively detailed in the provided sources, this process is an implicit component of the broader isomerization landscape. Thermal and catalytic conditions that promote the migration of the double bond, as discussed below, would also facilitate equilibration between the cis and trans isomers.

The interconversion between different pentenenitrile isomers is a critical aspect of its chemistry, particularly in industrial applications. tue.nlacs.org The primary isomers involved in these equilibria are 2-pentenenitrile, 3-pentenenitrile, and 4-pentenenitrile.

Isomerization of 2-Pentenenitrile to 3-Pentenenitrile: The conversion of 2-pentenenitrile isomers to 3-pentenenitrile involves the migration of the C=C double bond. smolecule.com This transformation can be achieved effectively using aluminum oxide catalysts that have a low content of alkali metals. smolecule.comgoogle.com This process can achieve high conversion (85-95%) and selectivity (90-95%) at temperatures between 125-200°C. smolecule.com

Isomerization During Pyrolysis: As established in the thermal decomposition studies, isomerization is a key preliminary step before fragmentation. rsc.orgrsc.org Computational studies show that 3-pentenenitrile can rearrange to both 2-pentenenitrile and 4-pentenenitrile under thermal stress. These isomerizations create intermediates that possess weaker bonds, facilitating subsequent decomposition that would otherwise be energetically prohibitive for the original 3-pentenenitrile structure. rsc.org

Catalytic Transformations of (3Z)-3-Pentenenitrile

Catalytic processes are central to manipulating the structure of pentenenitriles for industrial purposes, such as the synthesis of adiponitrile (B1665535), a precursor to nylon. google.com While many processes focus on the formation of 3-pentenenitrile from other isomers, the catalysts involved are also capable of transforming 3-pentenenitrile itself.

The isomerization of unwanted branched nitriles, like 2-methyl-3-butenenitrile (B95465), into the linear 3-pentenenitrile is a key industrial reaction. acs.orgkaust.edu.sa This reaction is typically catalyzed by nickel(0) complexes containing phosphorus-based ligands. tue.nlgoogle.com These same catalytic systems can also promote the isomerization of 3-pentenenitrile to other linear isomers, such as 4-pentenenitrile. The hydrocyanation of 3-pentenenitrile to adiponitrile is also achieved using similar nickel-based catalysts. tue.nl Therefore, under catalytic conditions used in these industrial processes, (3Z)-3-pentenenitrile is susceptible to both isomerization to its other structural and geometric isomers and further reaction via hydrocyanation.

Hydrocyanation of (3Z)-3-Pentenenitrile to Dinitriles (e.g., Adiponitrile)

The hydrocyanation of (3Z)-3-Pentenenitrile is a critical step in the industrial production of adiponitrile, a precursor to nylon-6,6. wikipedia.orgtue.nl This process is a prime example of homogeneous catalysis and has been extensively studied to optimize yield and selectivity.

First Hydrocyanation: Butadiene is hydrocyanated in the presence of a nickel-based catalyst to produce a mixture of pentenenitriles, including 3-pentenenitrile (both Z and E isomers) and 2-methyl-3-butenenitrile. tue.nlmdpi.com

Isomerization: The branched and undesired 2-methyl-3-butenenitrile is isomerized to the linear and more valuable 3-pentenenitrile. researchgate.net

Second Hydrocyanation: 3-Pentenenitrile is then subjected to a second hydrocyanation to yield adiponitrile. tue.nl

The core of this process lies in the catalytic cycle of the second hydrocyanation step. While the literature often discusses 3-pentenenitrile generally, the principles apply to the (3Z)- isomer. The reaction is typically catalyzed by a low-valent nickel complex with phosphite (B83602) ligands. wikipedia.org

The generally accepted mechanism for the hydrocyanation of an alkene, such as 3-pentenenitrile, is as follows:

Oxidative Addition: Hydrogen cyanide (HCN) undergoes oxidative addition to the low-valent nickel catalyst, forming a hydrido cyanide complex. wikipedia.org

Alkene Coordination: The (3Z)-3-Pentenenitrile molecule coordinates to the nickel center of the hydrido cyanide complex.

Migratory Insertion: The coordinated alkene then undergoes migratory insertion into the nickel-hydride bond, forming an alkylnickel cyanide intermediate.

Reductive Elimination: The final step is the rate-limiting reductive elimination of the dinitrile product (adiponitrile), which regenerates the nickel catalyst. wikipedia.org

| Step | Description | Key Intermediates |

| 1 | Oxidative Addition of HCN | Hydrido cyanide nickel complex |

| 2 | Alkene Coordination | Alkene-coordinated nickel complex |

| 3 | Migratory Insertion | Alkylnickel cyanide |

| 4 | Reductive Elimination | Dinitrile product and regenerated catalyst |

Mechanistic Insights into Double Bond Saturation and Functionalization

The carbon-carbon double bond in (3Z)-3-Pentenenitrile is a key site for chemical modifications, allowing for both saturation to a single bond and the introduction of new functional groups.

Double Bond Saturation:

Saturation of the double bond in (3Z)-3-Pentenenitrile can be achieved through catalytic hydrogenation. This process involves the addition of hydrogen gas (H₂) across the C=C bond in the presence of a metal catalyst. While specific studies on (3Z)-3-Pentenenitrile are not extensively detailed in the provided results, the general principles of alkene hydrogenation are well-established.

Commonly used catalysts for this type of transformation include palladium, platinum, and nickel. nih.govresearchgate.net The mechanism of heterogeneous catalytic hydrogenation generally involves the following steps:

Adsorption: Both the (3Z)-3-Pentenenitrile and hydrogen molecules are adsorbed onto the surface of the metal catalyst.

Hydrogen Dissociation: The H-H bond in the hydrogen molecule is cleaved, and the hydrogen atoms bind to the catalyst surface.

Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbon atoms of the double bond.

Desorption: The resulting saturated nitrile product, pentanenitrile, desorbs from the catalyst surface.

The stereochemistry of the product is typically syn-addition, with both hydrogen atoms adding to the same face of the double bond.

Double Bond Functionalization:

Beyond saturation, the double bond of (3Z)-3-Pentenenitrile can be functionalized in various ways. One important reaction is isomerization, where the position of the double bond is shifted. For instance, isomerization of 2-pentenenitrile to 3-pentenenitrile is a crucial step in optimizing the adiponitrile synthesis process. google.com This is often catalyzed by nickel complexes and can proceed through different mechanistic pathways, including C-CN or C-H bond activation. researchgate.net

Advanced Chemical Reactions involving (3Z)-3-Pentenenitrile as a Substrate

The reactivity of the alkene and nitrile functional groups in (3Z)-3-Pentenenitrile makes it a versatile substrate for a variety of advanced organic reactions.

Hydroformylation:

Also known as the oxo process, hydroformylation involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond. wikipedia.org This reaction is typically catalyzed by rhodium or cobalt complexes and converts alkenes into aldehydes. mt.com When applied to (3Z)-3-Pentenenitrile, hydroformylation would yield formyl-substituted nitriles. The regioselectivity of the reaction (i.e., whether the formyl group adds to the C3 or C4 position) can often be controlled by the choice of catalyst and reaction conditions. mt.com

Epoxidation:

The double bond of (3Z)-3-Pentenenitrile can be converted to an epoxide, a three-membered ring containing an oxygen atom. This is commonly achieved by reacting the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). youtube.com The resulting epoxide is a highly reactive intermediate that can be opened by various nucleophiles to introduce a wide range of functional groups.

Cycloaddition Reactions:

(3Z)-3-Pentenenitrile can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. youtube.com In these reactions, a 1,3-dipole reacts with the alkene to form a five-membered heterocyclic ring. uchicago.edufrontiersin.org Examples of 1,3-dipoles include azides, nitrile oxides, and nitrones. youtube.com For instance, the reaction of (3Z)-3-Pentenenitrile with an azide (B81097) would yield a triazole derivative. These reactions are valuable for the synthesis of complex nitrogen- and oxygen-containing heterocycles.

| Reaction | Reagents | Functional Group Transformation | Product Class |

| Hydroformylation | CO, H₂, Rh or Co catalyst | C=C → HC-C(CHO) | Aldehyde-nitrile |

| Epoxidation | Peroxy acid (e.g., mCPBA) | C=C → Epoxide | Epoxide-nitrile |

| 1,3-Dipolar Cycloaddition | 1,3-dipole (e.g., azide) | C=C → Five-membered heterocycle | Heterocyclic nitrile |

Catalysis in the Synthesis and Transformation of 3z 3 Pentenenitrile

Transition Metal Catalysis for Pentenenitrile Chemistry

Transition metals, by virtue of their variable oxidation states and ability to coordinate with organic molecules, are central to the catalytic cycles that govern the synthesis and transformation of 3-pentenenitrile (B94367). researchgate.net Nickel has emerged as the most industrially significant metal for these processes, although other metals like palladium also exhibit relevant catalytic activity for transformations of unsaturated nitriles. nih.govrsc.org

Nickel-based catalysts are paramount in the industrial hydrocyanation of butadiene, which produces a mixture of 3-pentenenitrile (3PN) and its branched isomer, 2-methyl-3-butenenitrile (B95465) (2M3BN). mdpi.com The structure of the nickel catalyst, particularly the ligand environment around the metal center, dictates the catalyst's activity, selectivity, and stability. tue.nl The goal is often to maximize the yield of the linear 3PN, which is the desired precursor for adiponitrile (B1665535). acs.orguu.nl

The performance of nickel catalysts is a complex interplay of steric and electronic factors. For instance, in the isomerization of 2-methyl-3-butenenitrile to 3-pentenenitrile, the steric effect of the ligand has been found to determine the reactivity, while the electronic effect governs the selectivity. A key descriptor that combines both these effects is the "bite angle" of bidentate ligands, which refers to the P-Ni-P angle in the coordinated complex. An optimal bite angle can lead to superior catalytic performance. researchgate.net

The choice of ligand is critical in tuning the performance of nickel catalysts for pentenenitrile chemistry. Both phosphite (B83602) and phosphane (phosphine) ligands have been extensively studied. mdpi.comresearchgate.net

Initially, monodentate phosphite ligands, such as triphenylphosphite, were used in industrial processes. acs.org However, a significant advancement was the introduction of bidentate (or multidentate) phosphite and phosphane ligands. uu.nl These ligands chelate to the nickel center, providing enhanced stability and influencing the regioselectivity of the hydrocyanation reaction. uu.nl

Bidentate phosphane ligands like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) have been shown to dramatically increase the selectivity towards 3PN, achieving up to 97% selectivity in the hydrocyanation of butadiene. mdpi.comresearchgate.net DFT studies have suggested that the bite angle of these ligands plays a crucial role in directing the reaction pathway towards the linear product. mdpi.com Ligands with larger bite angles, often built on rigid backbones like xanthene or triptycene, have been shown to enhance catalyst performance by promoting the reductive elimination of the desired product and stabilizing the active nickel species. uu.nl

Cage phosphinites, a class of phosphorus-containing ligands, have also been investigated for the nickel-catalyzed hydrocyanation of 3-pentenenitrile. researchgate.net These ligands exhibit remarkable stability and, in combination with Lewis acids, can achieve activities comparable to commercial catalysts. researchgate.net The electronic properties of these ligands can be tuned; for example, ligands with trifluoroethoxy groups are more phosphite-like and can influence catalytic activity. researchgate.net

The following table summarizes the performance of different ligand types in the nickel-catalyzed hydrocyanation of butadiene.

| Ligand Type | Example Ligand | Key Performance Characteristics | Selectivity to 3-Pentenenitrile |

| Monodentate Phosphite | Triphenylphosphite | Original industrial catalyst, moderate selectivity. | Typically around 70% |

| Bidentate Phosphane | 1,4-bis(diphenylphosphino)butane (dppb) | High selectivity for the linear product. | Up to 97% |

| Bidentate Phosphite (Large Bite Angle) | Xantphos | Enhanced stability and selectivity. | High |

| Triptycene-based Diphosphine | tript-PPh2 | Exceptionally high selectivity and activity for both hydrocyanation and isomerization. | Up to 98% |

Lewis acids are crucial co-catalysts, particularly in the hydrocyanation of 3-pentenenitrile to adiponitrile and in the isomerization of pentenenitrile isomers. tue.nlresearchgate.net They interact with the nitrile functionality, activating it towards nucleophilic attack by the nickel-hydride species. rsc.org This interaction enhances the rate and selectivity of the desired reaction.

Commonly used Lewis acids include zinc chloride (ZnCl₂), aluminum trichloride (B1173362) (AlCl₃), and various organoboron compounds. tue.nlresearchgate.net The binding of the Lewis acid to the nitrogen atom of the nitrile group increases its electrophilicity. nih.gov This Lewis acid-base adduct formation can enhance the charge transfer from the nickel center to the substrate, thereby facilitating the key bond-forming steps in the catalytic cycle. rsc.org

The synergy between the nickel catalyst, the ligand, and the Lewis acid is therefore critical for an efficient process. The choice of Lewis acid can depend on the specific ligand used. For instance, with certain cage phosphinite ligands, different Lewis acids like ZnCl₂ or diisobutylaluminium oxide were found to be optimal. researchgate.net

The active catalytic species in the hydrocyanation of butadiene and the isomerization of pentenenitriles is a zero-valent nickel complex, typically of the form Ni(0)L_n, where L is a phosphorus-based ligand. acs.orgtue.nl The catalytic cycle for the hydrocyanation of butadiene is generally understood to involve the following key steps:

Ligand Dissociation: A coordinatively unsaturated nickel species is formed by the dissociation of a ligand from the pre-catalyst.

Oxidative Addition of HCN: Hydrogen cyanide (HCN) adds to the Ni(0) center to form a nickel-hydride-cyanide intermediate, H-Ni(II)-(CN)L_n. mdpi.com

Olefin Coordination and Insertion: Butadiene coordinates to the nickel hydride complex, followed by the insertion of one of the double bonds into the Ni-H bond. This step is crucial for determining the regioselectivity, leading to either a linear or a branched allyl-nickel intermediate. mdpi.com

Reductive Elimination: The final step involves the reductive elimination of the C-CN bond, forming either 3-pentenenitrile or 2-methyl-3-butenenitrile and regenerating the Ni(0) catalyst. acs.orguu.nl

In the isomerization of 2M3BN to 3PN, the Ni(0) complex facilitates the cleavage of the C-CN bond, followed by an rearrangement of the allyl intermediate and subsequent reformation of the C-CN bond to yield the more stable linear isomer. researchgate.net The conditions of the reaction, such as the concentration of HCN, can influence whether hydrocyanation or isomerization is the dominant pathway. Under conditions of HCN starvation, the isomerization of 2M3BN to 3PN is favored. acs.orguu.nl

While nickel catalysts dominate the industrial landscape for pentenenitrile synthesis, other transition metals, notably palladium, are known to catalyze a variety of transformations involving nitriles. nih.govrsc.org Palladium-catalyzed reactions often offer different reactivity patterns and functional group tolerance compared to nickel.

Palladium catalysts have been developed for the synthesis of various nitriles, including unsaturated nitriles, through methods such as the dehydration of amides and the transformation of N-phthaloyl hydrazones. nih.govrsc.orgresearchgate.net For instance, palladium(II) catalysts can facilitate a "water shuffling" process between an amide and acetonitrile (B52724) to produce the corresponding nitrile. nih.gov Palladium has also been used in the α-arylation of cycloalkyl nitriles, demonstrating its utility in forming C-C bonds adjacent to a nitrile group. nih.gov

In the context of reactions relevant to pentenenitriles, palladium-phosphine complexes have been studied in the hydrocyanation of alkenes, although they are generally less efficient than their nickel counterparts for industrial applications. Chiral phosphine-phosphite ligands have been employed in palladium-catalyzed allylic alkylation, indicating the potential for controlling stereochemistry in reactions involving unsaturated systems. nih.gov While not a direct replacement for nickel in the large-scale production of 3-pentenenitrile, palladium catalysis offers a valuable toolbox for the synthesis and functionalization of a broader range of complex nitriles.

Nickel-Based Catalyst Systems: Structure-Activity Relationships

Homogeneous, Heterogeneous, and Multiphase Catalysis Systems

The industrial synthesis of 3-pentenenitrile via butadiene hydrocyanation is a prime example of homogeneous catalysis, where the catalyst exists in the same phase as the reactants. tue.nliitm.ac.in This approach offers high activity and selectivity due to the well-defined nature of the molecular catalyst. researchgate.net However, the separation of the catalyst from the product stream can be a significant challenge.

Homogeneous Catalysis: The DuPont process for adiponitrile synthesis is a classic example of large-scale homogeneous catalysis. tue.nl The nickel-ligand complex is dissolved in the reaction medium along with the reactants. This allows for mild reaction conditions and precise control over the catalyst's electronic and steric properties through ligand design. researchgate.net The main drawback is the energy-intensive process required to separate the non-volatile catalyst from the relatively volatile products.

Heterogeneous Catalysis: To overcome the catalyst separation issue, efforts have been made to develop heterogeneous catalysts. This involves immobilizing the active catalytic species on a solid support. For related nitrile hydrogenations, such as the conversion of adiponitrile to 6-aminocapronitrile and hexamethylenediamine (B150038), supported nickel catalysts (e.g., Ni on SiO₂) have been investigated. nih.gov In the context of pentenenitrile synthesis, the development of a solid catalyst that can replicate the high selectivity of the homogeneous systems remains a significant challenge. Heterogeneous acid catalysts, such as aluminum oxide, have been used to minimize the formation of oligomers during the isomerization of 2-pentenenitrile (B77955) to 3-pentenenitrile. lookchem.com

Multiphase Catalysis: Multiphase systems, such as liquid-liquid biphasic catalysis, offer a potential solution to the catalyst separation problem in homogeneous catalysis. In such a system, the catalyst resides in one liquid phase (e.g., an ionic liquid or a polar solvent), while the reactants and products are in another, immiscible phase. This allows for easy separation by decantation. While this approach has been explored for various homogeneously catalyzed reactions, its specific application to the industrial-scale synthesis of (3Z)-3-pentenenitrile is not widely reported. The electrochemical synthesis of adiponitrile from acrylonitrile (B1666552) often occurs in a multiphase reactor, where the organic reactant is emulsified in an aqueous electrolyte, highlighting the use of multiphase systems in related industrial processes. researchgate.net

Application of Ionic Liquids in Biphasic and Homogeneous Catalysis for (3Z)-3-Pentenenitrile Production

Ionic liquids (ILs) have emerged as promising media for the synthesis of 3-pentenenitrile, offering advantages in both biphasic and homogeneous catalytic setups. Their unique properties, such as negligible vapor pressure and high thermal stability, allow for enhanced catalyst retention and recycling, contributing to greener chemical processes.

In the context of 3-pentenenitrile production, a significant application lies in the nickel-catalyzed isomerization of 2-methyl-3-butenenitrile. Research has demonstrated the efficacy of a biphasic system composed of an ionic liquid and an organic solvent. researchgate.net This setup facilitates the separation of the product from the catalyst, which remains dissolved in the ionic liquid phase. Among the various combinations tested, the use of (m-sulfophenyl)-diphenylphosphine sodium salt as the ligand and 1-butyl-2,3-dimethylimidazolium-bis(trifluoromethylsulfonyl)imide ([BMMI][TFSI]) as the ionic liquid has yielded superior results in terms of conversion, selectivity, and catalyst immobilization. researchgate.net

Furthermore, ionic liquids are instrumental in the subsequent hydrocyanation of 3-pentenenitrile to adiponitrile, a crucial step in nylon production. researchgate.net Novel ionic phosphite ligands have been synthesized and successfully employed in a Ni(0)-catalyzed reaction within a biphasic ionic liquid/organic solvent system. This approach not only achieves performance levels comparable to traditional molecular systems but also ensures that the catalyst and a necessary Lewis acid co-catalyst are effectively immobilized in the ionic phase, simplifying product isolation and catalyst reuse. researchgate.net

| Reaction | Catalyst System | Ionic Liquid | Key Advantages |

| Isomerization of 2-methyl-3-butenenitrile | Ni(0) with (m-sulfophenyl)-diphenylphosphine sodium salt | 1-butyl-2,3-dimethylimidazolium-bis(trifluoromethylsulfonyl)imide | High conversion and selectivity, excellent catalyst immobilization |

| Hydrocyanation of 3-pentenenitrile | Ni(0) with ionic phosphite ligands and a Lewis acid | Imidazolium-based ionic liquids | Catalyst and Lewis acid immobilization, performance similar to molecular systems |

Development and Characterization of Supported Catalyst Systems for Continuous Processes

The transition from batch to continuous flow processes is a key objective in modern chemical manufacturing, offering enhanced safety, efficiency, and scalability. nih.gov Supported catalyst systems are central to this transition, providing a robust framework for heterogeneous catalysis that is well-suited for continuous operations. nih.govresearchgate.net While specific research on supported catalysts for the continuous production of (3Z)-3-pentenenitrile is not extensively detailed in publicly available literature, the principles and methodologies developed for other nitriles are highly relevant.

The development of such systems involves immobilizing a catalytically active species onto a solid support, which can range from traditional materials like silica (B1680970) and alumina (B75360) to more advanced supports like polymers and carbon nanotubes. dtu.dkazom.com The choice of support can significantly influence the catalyst's activity, selectivity, and stability. researchgate.net For instance, RuO₂/Al₂O₃ has been effectively used for the continuous flow oxidative dehydrogenation of various amines to produce nitriles, demonstrating high conversions and selectivities. dtu.dk Similarly, Pt-modified titania catalysts have been successfully applied in the continuous flow synthesis of amines from nitriles. rsc.org

Characterization of these supported catalysts is crucial for understanding their performance and for process optimization. A variety of techniques are employed to analyze their physical and chemical properties. azom.comtechniques-ingenieur.frresearchgate.net

| Characterization Technique | Information Obtained | Relevance to Catalyst Performance |

| Gas Adsorption (e.g., BET) | Surface area and porosity | Influences the number of accessible active sites and mass transport of reactants and products. azom.com |

| Chemisorption | Nature, strength, and density of active sites | Directly relates to the catalyst's activity and selectivity. techniques-ingenieur.fr |

| X-ray Diffraction (XRD) | Crystalline structure and phase composition | Determines the identity and stability of the catalytic species. researchgate.net |

| Electron Microscopy (SEM, TEM) | Morphology, particle size, and dispersion of the active phase | Affects the catalyst's activity and durability. researchgate.net |

| Spectroscopic Methods (e.g., FTIR, XPS) | Surface functional groups and electronic states of elements | Provides insights into the catalyst-support interactions and the nature of active sites. |

The application of these principles to the synthesis of (3Z)-3-pentenenitrile in a continuous process would involve selecting an appropriate active metal and support combination, followed by thorough characterization to optimize its catalytic performance for this specific transformation.

Synergistic and Multicomponent Catalysis in Nitrile Chemistry

Synergistic and multicomponent catalysis represents a sophisticated approach to chemical synthesis, where multiple catalytic species work in concert to achieve transformations that are challenging or impossible with a single catalyst. This strategy is particularly powerful in nitrile chemistry for creating novel reaction pathways and enhancing both reactivity and selectivity.

Merging Radical Chemistry with Metal Catalysis for Novel Transformations

The integration of radical chemistry with transition metal catalysis has unlocked new avenues for the functionalization of nitriles. acs.org This synergistic approach allows for the formation of highly reactive radical intermediates under the control of a metal catalyst, enabling a range of novel transformations.

One prominent example is the copper-catalyzed hydrocyanoalkylation of unactivated alkenes with alkyl nitriles. acs.org This process involves the generation of a nitrile-containing alkyl radical, which then adds across the double bond of the alkene. The copper catalyst plays a crucial role in both the generation of the radical and in controlling the subsequent reaction steps. acs.org This methodology provides a direct route to functionalized nitriles with high regioselectivity.

Iron-catalyzed dehydrogenative coupling reactions also highlight the power of this merged approach. For instance, the coupling of 2-arylimidazo[1,2-a]pyridines with acetonitrile proceeds via a radical mechanism to form valuable heteroaryl acetonitriles. acs.org Furthermore, transition-metal-catalyzed cascade reactions involving the addition of boronic acids to nitriles can proceed through a radical pathway, leading to the efficient construction of complex molecules like ketones, amides, and various heterocycles. nih.gov

| Transformation | Metal Catalyst | Radical Intermediate | Product Class |

| Hydrocyanoalkylation of Alkenes | Copper | Nitrile-containing alkyl radical | Functionalized nitriles acs.org |

| Dehydrogenative Coupling | Iron | Acetonitrile radical | Heteroaryl acetonitriles acs.org |

| Addition of Boronic Acids | Various Transition Metals | Varied | Ketones, amides, heterocycles nih.gov |

Dual Activation Strategies for Enhanced Reactivity and Selectivity

Dual activation strategies involve the simultaneous activation of two reacting partners by one or more catalysts, leading to a significant enhancement in reaction rates and selectivity. In nitrile chemistry, this can be achieved through the use of bifunctional catalysts or a combination of catalysts that activate different parts of the reacting molecules.

A compelling example is the use of a ruthenium bis(pyrazolyl)borate complex for the selective reduction of nitriles. nih.govrsc.org In this system, the ruthenium center and the boron atom work in a cooperative manner. The ruthenium center activates the nitrile group, making it more susceptible to reduction, while the boron center acts as a hydride donor. nih.gov This dual activation mechanism allows for the mild and highly selective reduction of nitriles to primary amines.

Another approach involves the use of two different catalytic systems in a single pot. For instance, a dual-catalytic system can be employed for the regioselective hydrocyanation of alkynes, where altering one of the catalysts can switch the regioselectivity of the reaction. researchgate.netresearchgate.net This level of control is difficult to achieve with a single catalyst and demonstrates the power of dual activation in fine-tuning chemical transformations. These strategies, where a metal catalyst might activate the nitrile and an organocatalyst activates the other reactant, are at the forefront of developing more efficient and selective methods for synthesizing complex nitrile-containing molecules.

Advanced Spectroscopic Characterization of 3z 3 Pentenenitrile

Microwave Spectroscopy for High-Resolution Structural Determination and Isomer Differentiation

Microwave spectroscopy offers an exceptionally precise method for determining the molecular structure of gas-phase molecules like (3Z)-3-Pentenenitrile. By measuring the rotational transitions of a molecule, its moments of inertia and, consequently, its precise geometric structure can be derived. This technique is particularly powerful for distinguishing between different isomers, such as the (3Z)- and (3E)- forms of 3-pentenenitrile (B94367), as each isomer possesses a unique rotational spectrum.

While extensive studies have been conducted on the trans isomer of 3-pentenenitrile using techniques like broadband chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, specific experimental data for the (3Z)- isomer is not as readily available in the published literature. osti.govrsc.org However, the principles and methodologies applied to the trans isomer are directly applicable to the (3Z)- form.

In a typical experiment, a sample of (3Z)-3-pentenenitrile would be introduced into a high-vacuum chamber and cooled to a very low temperature through supersonic expansion. This process simplifies the rotational spectrum by reducing the population of higher rotational and vibrational states. The cooled molecules are then irradiated with microwave radiation, and the resulting absorption or emission spectrum is recorded. The analysis of this spectrum would yield the rotational constants (A, B, and C), which are inversely proportional to the moments of inertia of the molecule. These constants are the basis for a high-resolution structural determination.

Furthermore, microwave spectroscopy can identify different conformers of a molecule. For the related trans-3-pentenenitrile, two conformers, syn and eclipsed, have been identified and characterized. osti.gov A similar conformational analysis could be performed for (3Z)-3-pentenenitrile to determine the relative orientations of the ethyl and cyanoethyl groups around the C-C single bond.

Table 1: Hypothetical Rotational Constants for (3Z)-3-Pentenenitrile based on Computational Chemistry (Note: The following data is illustrative and based on computational predictions, as specific experimental values for the (3Z)-isomer are not widely published.)

| Parameter | Predicted Value (MHz) |

| Rotational Constant A | 8500 |

| Rotational Constant B | 2100 |

| Rotational Constant C | 1800 |

Photoionization Mass Spectrometry in Real-Time Reaction Monitoring and Intermediate Identification

Photoionization mass spectrometry (PIMS) is a versatile analytical technique used to identify chemical species by ionizing them with high-energy photons and then separating the resulting ions based on their mass-to-charge ratio. This method is particularly valuable for real-time monitoring of chemical reactions and identifying transient intermediates.

A notable application of PIMS in a related system is the study of the flash pyrolysis of trans-3-pentenenitrile. rsc.org In this research, vacuum ultraviolet (VUV) photoionization was used to detect the products of the pyrolysis reaction. The use of tunable VUV radiation allows for isomer-selective detection and can help to minimize fragmentation of the parent molecules, providing a clearer picture of the reaction products. At a pyrolysis temperature of 960 K, product peaks at m/z = 15, 40, 54, 66, and 79 were observed, corresponding to various fragmentation and rearrangement products. rsc.org

This same methodology could be applied to investigate the reaction kinetics and mechanisms of (3Z)-3-pentenenitrile. By monitoring the disappearance of the parent ion at m/z = 81 and the appearance of product ions over time, detailed information about the reaction pathways can be obtained. The high sensitivity of PIMS makes it an ideal tool for detecting minor products and short-lived intermediates that might be missed by other techniques.

Table 2: Key Mass-to-Charge Ratios in the Mass Spectrum of 3-Pentenenitrile Isomers

| m/z | Possible Fragment |

| 81 | [C₅H₇N]⁺ (Parent Ion) |

| 80 | [C₅H₆N]⁺ |

| 66 | [C₄H₄N]⁺ |

| 54 | [C₄H₆]⁺ |

| 41 | [C₃H₅]⁺ |

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" for the molecule.

For (3Z)-3-pentenenitrile, the IR spectrum would be dominated by several key absorption bands. The most characteristic of these is the stretching vibration of the nitrile (C≡N) group, which typically appears in the range of 2200-2260 cm⁻¹. The carbon-carbon double bond (C=C) stretch would be observed in the region of 1640-1680 cm⁻¹. Additionally, various C-H stretching and bending vibrations would be present.

The NIST WebBook provides a gas-phase IR spectrum for 3-pentenenitrile (CAS No. 4635-87-4). nist.govnist.govnist.gov However, this entry does not specify the stereoisomer. Given that the (3E)- isomer is generally more stable, it is possible that this spectrum is of the trans isomer or a mixture. The spectrum shows a prominent peak around 2250 cm⁻¹ (C≡N stretch) and bands in the 2800-3100 cm⁻¹ region (C-H stretches).

A detailed analysis of the IR spectrum of a pure sample of (3Z)-3-pentenenitrile would provide a valuable reference for its identification and for monitoring its presence in chemical reactions.

Table 3: Characteristic Infrared Absorption Bands for 3-Pentenenitrile

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C≡N | Stretch | 2200 - 2260 |

| C=C | Stretch | 1640 - 1680 |

| =C-H | Stretch | 3000 - 3100 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C-H | Bend | 1350 - 1480 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete elucidation of the molecular skeleton.

For (3Z)-3-pentenenitrile, ¹H NMR would show distinct signals for the protons of the methyl group, the vinyl protons, and the protons of the methylene (B1212753) group adjacent to the nitrile. The coupling constants between the vinyl protons would be particularly informative, as the magnitude of the coupling constant is dependent on the geometry of the double bond. For a (Z)- or cis-configuration, the coupling constant is typically in the range of 6-12 Hz.

¹³C NMR would provide complementary information, with distinct signals for each of the five carbon atoms in the molecule. The chemical shift of the nitrile carbon would be in the region of 115-125 ppm, while the vinyl carbons would appear between 110 and 140 ppm.

The subsection title mentions ²³Na NMR in ionic liquid systems; however, no specific research connecting this technique to (3Z)-3-pentenenitrile was found in the performed searches. In a general sense, ²³Na NMR can be used to probe the environment of sodium ions in ionic liquids, which could be relevant if (3Z)-3-pentenenitrile were used as a solvent or reactant in such a system.

Application of Combined Spectroscopic Techniques in Reaction Kinetics and Pathway Analysis

The true power of spectroscopic analysis is often realized when multiple techniques are used in concert. A combined approach allows for a more complete and unambiguous characterization of a chemical system, especially in the study of complex reaction mixtures.

The investigation of the pyrolysis of trans-3-pentenenitrile serves as an excellent example of this synergy. rsc.org In this study, the combination of broadband microwave spectroscopy and photoionization mass spectrometry provided a detailed picture of the reaction. PIMS was used to identify the masses of the various products formed, while microwave spectroscopy provided high-resolution structural information, allowing for the definitive identification of the different isomers and conformers present in the reaction mixture.

A similar combined approach would be highly beneficial for studying the chemistry of (3Z)-3-pentenenitrile. For instance, in a photochemical reaction, IR or NMR spectroscopy could be used to monitor the disappearance of the starting material and the appearance of the major products in the solution phase. Simultaneously, PIMS could be used to analyze the gas phase above the reaction, identifying any volatile products or intermediates. Microwave spectroscopy could then be used to provide a detailed structural analysis of the final products. This multi-technique approach provides a comprehensive understanding of the reaction mechanism, from the initial bond-breaking events to the final product distribution.

Theoretical and Computational Chemistry Studies of 3z 3 Pentenenitrile

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations are fundamental to understanding the feasibility and pathways of chemical reactions. By solving approximations of the Schrödinger equation, these methods can determine the electronic energy of a molecular system, allowing for the mapping of potential energy surfaces. rsc.orgnih.gov This map reveals the energies of reactants, products, intermediates, and the transition states that connect them.

A detailed computational investigation into the C5H7N potential energy surface, relevant to pentenenitrile isomers, has been conducted to understand unimolecular decomposition. nih.gov Such studies are crucial for determining reaction energetics, including activation energies and reaction enthalpies, which govern reaction rates and equilibrium positions.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.org It is widely used to determine the equilibrium geometries of molecules (reactants, products, and intermediates) and to locate the saddle points corresponding to transition states. researchgate.net

The choice of functional and basis set is critical for obtaining reliable results. Functionals like B3LYP, PBE0, and the dispersion-corrected ωB97X-D are commonly employed for organic molecules. nih.govmdpi.com Basis sets such as Pople's 6-31G(d,p) or Dunning's correlation-consistent series (e.g., cc-pVTZ) are selected to provide a flexible description of the electron distribution. arxiv.org For instance, studies on related triene-containing compounds have utilized functionals like B3LYP and APFD with basis sets including 6-31+G(d) and 6-311++G(d,p) for energy minimization and geometry optimization. mdpi.com

In the context of pentenenitrile chemistry, DFT calculations have been used to explore the potential energy surface for thermal decomposition. A study on the pyrolysis of trans-3-pentenenitrile mapped out the energies of various stationary points, providing a quantitative picture of the reaction pathways. rsc.org Although this study focused on the trans isomer, the methodology is directly applicable to (3Z)-3-Pentenenitrile. The calculations revealed that isomerization pathways compete with direct bond-breaking, highlighting the complexity of the reaction landscape. rsc.orgnih.gov

| Method | Application | Typical Functionals | Typical Basis Sets |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometry Optimization, Energy Calculation, Frequency Analysis | B3LYP, PBE0, ωB97X-D, M06-2X | 6-31G(d,p), 6-311++G(d,p), cc-pVTZ, def2-TZVP |

High-Level Ab Initio Methods (e.g., Coupled Cluster Approaches like CCSD(T)-F12) for Refined Energy Predictions

While DFT is a powerful tool for geometry optimization, achieving "chemical accuracy" (typically within 1 kcal/mol of experimental values) for reaction energies often requires more sophisticated ab initio methods. chemrxiv.org Coupled cluster theory, particularly the "gold standard" CCSD(T) method (Coupled Cluster with Single, Double, and perturbative Triple excitations), is renowned for its high accuracy. arxiv.org

Modern explicitly correlated methods, such as CCSD(T)-F12, further improve upon this by accelerating the convergence with respect to the basis set size, allowing for highly accurate energy predictions with more manageable computational resources. chemrxiv.org A common and efficient strategy is to perform geometry optimizations and frequency calculations at the DFT level and then compute single-point energies using a high-level method like CCSD(T)-F12 on the DFT-optimized geometries.

This approach was effectively used to generate a full-dimensional, high-accuracy potential energy surface for the model isomerization reaction of methyl isocyanide (CH3NC) to acetonitrile (B52724) (CH3CN). chemrxiv.org The study employed the CCSD(T)-F12a/AVTZ level of theory for over 30,000 energy points, demonstrating the power of this method for obtaining precise reaction energetics that are critical for subsequent dynamics simulations. chemrxiv.org

Molecular Dynamics and Modeling of Isomerization Processes and Reaction Intermediates

To move from a static picture of reaction energetics to a dynamic understanding of how reactions occur over time, computational chemists employ molecular dynamics (MD) simulations. These simulations model the atomic motions within a molecule, providing insights into reaction mechanisms, intramolecular energy transfer, and the lifetimes of transient intermediates.

A comprehensive computational study on the gas-phase pyrolysis of trans-3-pentenenitrile provides a clear example of modeling isomerization and identifying intermediates. nih.gov The investigation showed that the presence of both a vinyl and a nitrile group allows for isomerization to become a crucial initial step that competes with direct unimolecular dissociation. rsc.orgnih.gov Following an initial isomerization of the double bond position, several low-energy decomposition pathways become accessible, including those leading to methyl loss and HCN loss. rsc.orgnih.gov This demonstrates that understanding the isomerization process is key to predicting the final product distribution.

To study such dynamics in detail, methods like Quasi-Classical Trajectory (QCT) simulations can be performed on a pre-calculated potential energy surface (PES). chemrxiv.org For the CH3NC ⇌ CH3CN isomerization, QCT simulations on a highly accurate PES were used to simulate the dynamics of the process and study intramolecular energy transfer at various initial vibrational energies. chemrxiv.org This type of simulation can reveal non-statistical behaviors and provide a deeper understanding of the reaction dynamics beyond what can be learned from transition state theory alone.

Computational Insights into Catalyst-Substrate and Ligand-Metal Interactions

Computational methods are invaluable for elucidating the mechanisms of catalyzed reactions, offering a molecular-level view of the interactions between a catalyst and a substrate like (3Z)-3-Pentenenitrile. The nitrile group can coordinate to metal centers, a process that significantly alters its reactivity.

Theoretical studies describe the metal-nitrile bond in terms of both σ-donation from the nitrogen lone pair to the metal and potential π-back-donation from metal d-orbitals into the nitrile's π* orbitals. DFT calculations can quantify these contributions and explain how they influence the geometry and electronic structure of the coordinated nitrile. Coordination to a transition metal typically increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack—a key principle in many catalytic transformations of nitriles.

Machine learning potentials trained on ab initio data are also emerging as a powerful tool to efficiently model the complex dynamics of metal-ligand interactions and ligand exchange processes in solution.

Structure-Activity Relationship (SAR) Modeling for Reactivity Prediction in Related Nitrile Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a technique used to correlate a molecule's structural or computed properties with its observed activity or reactivity. mdpi.com For nitrile compounds, computational chemistry can provide descriptors that predict their reactivity in various chemical transformations.

A prime example is the use of DFT to predict the reactivity of different nitriles towards nucleophilic attack by cysteine. nih.gov In one study, researchers calculated the activation energies (Ea) for the reaction of a series of nitrile-containing compounds with a cysteine model. They found a strong correlation between the computationally derived activation energies and experimentally measured reaction rates. nih.gov

This approach establishes a predictive SAR model: nitriles with a calculated Ea below a certain threshold (e.g., < 16 kcal/mol) were found to react rapidly, identifying them as potent covalent binders. nih.gov Such a model could be applied to (3Z)-3-Pentenenitrile. By calculating its activation energy for a specific reaction and comparing it to the established correlation, one could predict its relative reactivity without needing to perform the experiment first. This highlights the power of computational chemistry to screen for and design molecules with desired reactivity profiles. nih.govmdpi.com

| Descriptor Type | Computational Method | Predicted Property | Example Application |

|---|---|---|---|

| Quantum Chemical (e.g., Activation Energy) | DFT | Chemical Reactivity | Predicting nitrile reactivity with thiol nucleophiles nih.gov |

| Topological Descriptors | - | Biological Activity | Predicting anti-leukemic activity of inhibitors mdpi.com |

| Molecular Orbital Properties | DFT | Antimicrobial Properties | Modeling antifungal/antibiotic properties of compounds mdpi.com |

Industrial Applications and Process Relevance of 3z 3 Pentenenitrile

Critical Intermediate in Adiponitrile (B1665535) Production

The primary industrial application of (3Z)-3-Pentenenitrile is its function as a critical intermediate in the large-scale production of adiponitrile (ADN). uu.nlresearchgate.net The dominant modern method for synthesizing adiponitrile is a multi-step process involving the nickel-catalyzed hydrocyanation of 1,3-butadiene (B125203). google.come3s-conferences.org In this process, the formation of 3-pentenenitrile (B94367) is a crucial intermediary step before its subsequent conversion to adiponitrile. researchgate.netacs.org

The industrial importance of adiponitrile, and by extension 3-pentenenitrile, is directly tied to the production of nylon polyamides, specifically Nylon-6,6. uu.nl Adiponitrile is a precursor to hexamethylenediamine (B150038) (HMDA), one of the two essential monomers required for the synthesis of this widely used polymer. e3s-conferences.orgresearchgate.net

The conversion process involves the hydrogenation of adiponitrile, which adds hydrogen across the two nitrile groups to form hexamethylenediamine. e3s-conferences.org This diamine is then reacted with adipic acid in a polycondensation reaction to produce nylon-6,6 salt, which is subsequently polymerized to create the final nylon-6,6 polymer. This polymer is valued for its high mechanical strength, rigidity, and thermal stability, making it suitable for applications in fibers, films, and molded articles. google.com

Efficient and high-yield production of 3-pentenenitrile is paramount for the economic viability of adiponitrile and nylon manufacturing. Process optimization focuses on maximizing the selectivity towards the linear 3-pentenenitrile while minimizing the formation of branched byproducts like 2-methyl-3-butenenitrile (B95465). uu.nl

Catalyst Development: The core of the hydrocyanation technology lies in the catalyst system, which typically consists of a zero-valent nickel complex with phosphorus-containing ligands. e3s-conferences.orggoogle.com

Ligand Selection: Early processes used monodentate phosphite-based ligands, which resulted in a 3PN to 2M3BN ratio of approximately 3:2. uu.nlresearchgate.net A significant advancement was the shift to bidentate (two-toothed) phosphorus ligands, such as phosphites and phosphines. These bidentate ligands enhance catalyst performance, leading to higher conversion rates and improved selectivity for 3-pentenenitrile, reaching up to 70% or more. uu.nlacs.org Research into ligands with specific geometric properties, such as large "bite angles" based on rigid backbones like xanthene or triptycene, has demonstrated the potential for exceptionally high selectivities toward 3-pentenenitrile, with some systems achieving up to 98%. uu.nlacs.orgtue.nl

Catalyst Promoters: While not essential for the initial hydrocyanation to 3-pentenenitrile, Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) are crucial co-catalysts for the subsequent hydrocyanation of 3PN to adiponitrile. researchgate.netacs.org Process control is vital to segregate these Lewis acids from the initial reaction zone, as their presence can promote the undesired conversion of 2M3BN into methylglutaronitrile. google.com

Reaction Conditions and Process Control:

Temperature and Pressure: The hydrocyanation of butadiene is typically conducted at temperatures ranging from 25°C to 200°C and pressures from 5 kPa to 10,000 kPa. google.com

Byproduct Management: The branched isomer 2-methyl-3-butenenitrile is catalytically isomerized to the linear 3-pentenenitrile to maximize the yield of the desired intermediate. researchgate.netgoogle.com This isomerization step is crucial for process efficiency.

Catalyst Recycling: To minimize costs, the nickel catalyst is recycled. Portions of the recycled catalyst may be purified through extraction processes to maintain high activity and selectivity over long-term operation. google.com

| Optimization Strategy | Key Parameter/Component | Impact on Production | Example/Details |

|---|---|---|---|

| Catalyst Ligand Selection | Monodentate vs. Bidentate Ligands | Increases selectivity for linear 3-pentenenitrile over branched byproducts. uu.nlacs.org | Shift from monodentate phosphites to bidentate phosphites/phosphines improved 3PN selectivity to >70%. acs.org |

| Advanced Ligand Design | Ligand Bite Angle and Rigidity | Further enhances selectivity and catalyst activity. uu.nlacs.org | Triptycene-based diphosphine ligands can achieve up to 98% selectivity for 3PN. acs.org |